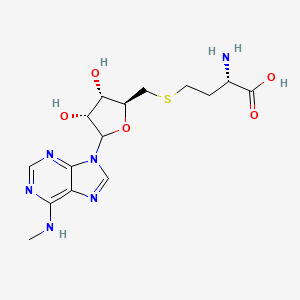

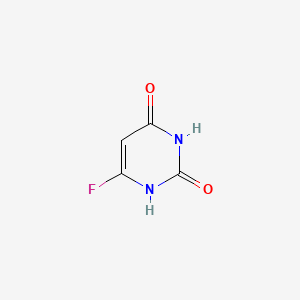

6-Fluorouracil

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Fluorouracil derivatives often involves the alkylation of 1,3-dialkyl-5-fluorouracil compounds. For instance, 6-alkyl-1,3-diakyl-5-fluorouracil derivatives have been synthesized through the reaction of lithium derivatives of 1,3-dialkyl-5-fluorouracil with alkylating agents, leading to ethyl-substituted products rather than the expected methyl derivatives, suggesting a complex ethylation mechanism (You, Chen, & Chen, 2001).

Molecular Structure Analysis

The molecular structure of 6-Fluorouracil and its derivatives plays a crucial role in their chemical reactivity and biological activity. For example, the stereochemistry of 6-alkoxy-5-fluoro-5,6-dihydrouracils has been elucidated through methods like catalytic hydrogenolysis and confirmed by proton magnetic resonance and X-ray analysis, revealing the presence of both cis and trans isomers (Miyashita, Kasahara, Matsumura, Shimadzu, Takamoto, & Hashimoto, 1982).

Chemical Reactions and Properties

6-Fluorouracil undergoes various chemical reactions, influenced by its molecular structure. The fluorination of pyrimidines, including 6-Fluorouracil, involves the introduction of fluorine into the molecule, significantly impacting its chemical properties and reactivity (Cech, Herrmann, & Holý, 1977).

Physical Properties Analysis

The physical properties of 6-Fluorouracil, such as solubility, melting point, and crystalline structure, are crucial for its formulation and application. Insights into the role of solvents in the polymorphism of 5-fluorouracil, a closely related compound, have been provided through molecular dynamics simulations, highlighting the impact of solvent interactions on the crystalline structure of the compound (Hamad, Moon, Catlow, Hulme, & Price, 2006).

Chemical Properties Analysis

The chemical properties of 6-Fluorouracil, including its reactivity, stability, and interactions with biological molecules, are fundamental to its biological effects. Studies on its kinetics of oxidation by enzymes and hydrolysis highlight the complex interactions between 6-Fluorouracil and biological systems, contributing to its mechanism of action (Porter, Harrington, Almond, Lowen, & Spector, 1994).

Aplicaciones Científicas De Investigación

Cancer Therapy : Fluorouracil is notably effective in treating gastrointestinal and skin cancers. Its mechanism involves inhibiting thymidine monophosphate biosynthesis, disrupting DNA replication and inhibiting tumor cell proliferation (Kupczewska-Dobecka & Dobecki, 2019).

Mechanisms of Action : Over the years, increased understanding of 5-FU's mechanisms of action has led to strategies that amplify its anticancer activity. However, drug resistance remains a significant limitation in its clinical use (Longley, Harkin, & Johnston, 2003).

Treatment of Transplanted Tumors : 5-Fluorouracil has been observed to be more active than 5-fluoroorotic acid in treating several transplanted tumors. It acts as a tumor growth inhibitor rather than a carcinolytic substance (Heidelberger et al., 1958).

Pharmacology in Clinical Use : Despite 30 years of use, 5-Fluorouracil remains widely used in treating colon, breast, and skin cancer. The drug is metabolized via the same pathways as uracil, but its precise mechanism of action is still not fully clear (Diasio & Harris, 1989).

Biochemical and Pharmacological Properties : It is converted to nucleotide level to exert its effect, mainly by inhibiting DNA synthesis. Resistance to 5-FU can arise due to aberrations in its metabolism or alterations of thymidylate synthase (Pinedo & Peters, 1988).

Analytical Methods for Determination : Various analytical methods have been developed to quantify 5-FU and its metabolites in biological matrices, essential for supporting clinical studies (Breda & Barattè, 2010).

Ophthalmic Applications : Its use in ophthalmology, particularly in surgeries to reduce fibroblastic proliferation and subsequent scarring, has been significant (Abraham, Selva, Casson, & Leibovitch, 2012).

Mutational Impact in Cancer Treatment : 5-FU treatment in intestinal organoids followed by whole genome sequencing revealed a characteristic mutational pattern, suggesting its mutagenic nature that might drive tumor evolution (Christensen et al., 2019).

Safety And Hazards

Exposure to 6-Fluorouracil may cause harm. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance . In case of exposure, immediate medical attention is required .

Direcciones Futuras

The use of 5-Fluorouracil in combination with other anti-tumor drugs has improved response rates to 40–50% . There is increasing interest in targeting non-coding transcripts in various kinds of cancers that are treated by 5-FU . The co-administration of resveratrol could sensitize the colorectal cancer cells to 5-FU treatment via various mechanisms, including regulation of cell cycle distribution, oxidant, apoptosis, and anti-inflammatory effects .

Propiedades

IUPAC Name |

6-fluoro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARBPJCRKSPIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00326479 | |

| Record name | 6-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluorouracil | |

CAS RN |

591-36-6 | |

| Record name | 6-Fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 591-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00326479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Benzyl-3-sulfanylpropanoyl)amino]propanoic acid](/img/structure/B1202196.png)